N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 1-H-pyrazole-3-carboxamide and has been shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular formula of this compound is C15H23N5O . The structure includes a pyrimidine ring linked to a piperazine ring . The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 289.38 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved sources.Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Research involving derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds have shown efficacy in blocking the formation of blood vessels in vivo using the chick chorioallantoic membrane (CAM) model and exhibited potential in DNA binding and cleavage assays. Such activities suggest their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antimicrobial Activity
Novel derivatives containing the this compound scaffold have been synthesized and evaluated for their antimicrobial activity. Compounds with specific substituents showed promising in vitro antibacterial and antifungal activities, making them potential candidates for therapeutic antimicrobial agents (Gaber & Moussa, 2011).
Antiviral Potential
The synthesis of novel thienopyrimidine derivatives from this compound precursors has led to compounds with significant antiviral activities. These studies indicate the potential for developing new therapeutic agents against various viral infections (El-All et al., 2016).
Antidepressant and Nootropic Agents
Research has extended into the synthesis of Schiff’s bases and azetidinones from this compound derivatives, evaluating their potential as antidepressant and nootropic agents. Certain compounds have demonstrated significant activities in these areas, highlighting their potential for therapeutic use in central nervous system disorders (Thomas et al., 2016).
Antimicrobial Agents
A series of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives, related to the core structure of this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed potent inhibitory activity against a range of bacterial strains, suggesting their utility as antimicrobial agents (Krishnamurthy et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.
Mode of Action
It can be inferred from related compounds that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Related compounds have been shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which could lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Future Directions
Biochemical Analysis
Biochemical Properties
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase B (PKB or Akt), which is a key component in cell signaling pathways . The interaction with PKB involves binding to the ATP-binding site, leading to inhibition of the kinase activity. This inhibition can affect downstream signaling pathways, influencing cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, this compound can induce apoptosis in cancer cells, thereby reducing cell proliferation . Additionally, it affects the phosphorylation status of various substrates involved in cell cycle regulation and metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell survival and proliferation pathways. The binding interactions are stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged anti-proliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of metabolites that are excreted through the urine. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues. The localization and accumulation of the compound in target tissues are crucial for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with PKB and other signaling molecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(13-4-9-21-11-13)18-10-12-2-7-19(8-3-12)15-16-5-1-6-17-15/h1,4-6,9,11-12H,2-3,7-8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPDMOIBHUWWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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